molecular formula C6H3ClFNO3 B2447037 3-Chloro-4-fluoro-5-nitrophenol CAS No. 1799412-26-2

3-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B2447037
CAS No.: 1799412-26-2
M. Wt: 191.54
InChI Key: IEMSQRYDECBNOD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C6H3ClFNO3 and its molecular weight is 191.54. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

3-Chloro-4-fluoro-5-nitrophenol is involved in reactions that highlight its reactivity, especially in substitutions facilitated by its halogen and nitro groups. For instance, the SNAr (nucleophilic aromatic substitution) reactions of halogenated nitrobenzenes, including compounds similar to this compound, have been studied to understand the influence of meta and para substituents on reaction pathways. These reactions are crucial in synthesizing various organic compounds and intermediates used in pharmaceuticals and agrochemicals (Cervera, Marquet, & Martin, 1996).

Environmental Degradation

The compound's structural analogs have been examined for their environmental persistence and degradation. Studies on the sonochemical degradation of aromatic pollutants, including chloro- and nitro-substituted phenols, demonstrate the potential for ultrasound-assisted mineralization of these compounds in aqueous solutions, which is relevant for water treatment and environmental remediation processes (Goskonda, Catallo, & Junk, 2002).

Sensor Development

Research into the development of sensors for detecting specific ions or compounds in solutions has explored the use of nitrophenolate ions, which are structurally related to this compound. These studies aim to create sensitive and selective detection systems for environmental monitoring, security, and diagnostic applications. For example, the use of graphitic carbon nitride nanosheets for fluorescence sensing demonstrates the potential for detecting nitroaromatic compounds in water, which could be adapted for compounds like this compound (Rong et al., 2015).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Chloro-4-fluoro-5-nitrophenol are not well-studied. Nitro compounds, such as this compound, are important nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical reaction, but specific interactions have not been reported in the literature.

Cellular Effects

Nitro compounds can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitro compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Properties

IUPAC Name

3-chloro-4-fluoro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSQRYDECBNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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